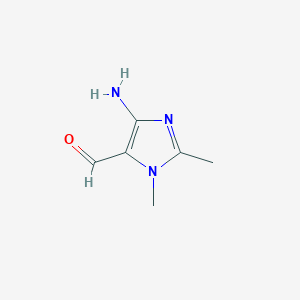

4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,3-dimethylimidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-8-6(7)5(3-10)9(4)2/h3H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBNFIBGDYLATK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 4 Amino 1,2 Dimethyl 1h Imidazole 5 Carbaldehyde

Transformations of the Amino Group

The 4-amino group is a primary aromatic amine, and its nucleophilic character is central to its reactivity. It can readily participate in reactions typical of primary amines, such as forming amide bonds or serving as a nitrogen source in the construction of new heterocyclic rings.

The amino group of 4-amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde can be acylated to form the corresponding amides. This transformation is a common strategy to introduce a wide variety of substituents. The reaction typically involves treating the aminoimidazole with an acylating agent like an acid chloride or acid anhydride (B1165640) under basic conditions.

Another approach is oxidative amidation, a process that can form an amide bond directly from an aldehyde and an amine source. nih.gov While this typically involves the reaction of an external aldehyde and amine, analogous principles can be applied in derivatization strategies. The amino group of the title compound can react with various carboxylic acids in the presence of coupling agents to yield amide derivatives.

Table 1: Representative Amidation Reactions

| Acylating Agent | Resulting Functional Group | General Product Structure |

|---|---|---|

| Acetyl chloride | Acetamide | |

| Benzoyl chloride | Benzamide |

This table illustrates potential reactions based on the general reactivity of primary aromatic amines.

The amino group, in conjunction with the adjacent imidazole (B134444) ring structure, can participate in cyclocondensation reactions to form fused polycyclic systems. These reactions often involve bifunctional electrophiles that react with the amino group and a nitrogen atom of the imidazole ring. For instance, reaction with β-ketoesters or similar 1,3-dielectrophiles can lead to the formation of fused pyrimidine (B1678525) rings, resulting in imidazopyrimidine structures. nih.gov The specific reaction pathway and the resulting regiochemistry depend on the nature of the condensing agent and the reaction conditions. Such multicomponent reactions are an efficient strategy for building molecular complexity. nih.govresearchgate.net

Reactions Involving the Carbaldehyde Moiety

The carbaldehyde group at the 5-position of the imidazole ring is a versatile electrophilic center. It readily undergoes reactions characteristic of aldehydes, including nucleophilic additions, condensations, and redox transformations.

The carbonyl carbon of the carbaldehyde is susceptible to attack by a wide range of nucleophiles. acs.org This fundamental reaction can lead to the formation of secondary alcohols upon reaction with organometallic reagents (e.g., Grignard or organolithium reagents) or cyanohydrins upon addition of cyanide. The initial addition product is a tetrahedral intermediate which, upon workup, yields the final product. nih.gov

Table 2: Examples of Nucleophilic Addition

| Nucleophile | Intermediate | Final Product (after workup) |

|---|---|---|

| Grignard Reagent (R-MgX) | Magnesium alkoxide | Secondary alcohol |

| Organolithium Reagent (R-Li) | Lithium alkoxide | Secondary alcohol |

This table outlines expected products from nucleophilic addition based on standard aldehyde chemistry.

One of the most common transformations of the carbaldehyde group is its condensation with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comambeed.com This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. nih.govmasterorganicchemistry.com The removal of water is often necessary to drive the equilibrium towards the imine product. nih.gov A wide variety of primary amines, including alkylamines, anilines, and hydrazines, can be used to generate diverse imine, hydrazone, or oxime structures. masterorganicchemistry.com These reactions are fundamental in the synthesis of new derivatives. organic-chemistry.orgdergipark.org.tr

Table 3: Condensation Reaction Products

| Reagent | Product Type | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | |

| Hydrazine (B178648) (H₂N-NH₂) | Hydrazone | |

| Hydroxylamine (H₂N-OH) | Oxime |

This table shows the general structures of products formed from condensation reactions with the carbaldehyde moiety.

The carbaldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) can convert the aldehyde into the corresponding carboxylic acid, 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid.

Reduction: The aldehyde can be reduced to a primary alcohol, (4-amino-1,2-dimethyl-1H-imidazol-5-yl)methanol, using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method for this transformation.

Annulation and Fused Heterocycle Formation from this compound

The structure of this compound, featuring a nucleophilic amino group and an electrophilic aldehyde group in proximity on the imidazole ring, makes it a prime candidate for annulation reactions to form fused heterocyclic systems.

Synthesis of Benzoxazole, Benzothiazole (B30560), and Benzimidazole (B57391) Derivatives

The aldehyde functional group at the C5 position is the key reactive site for the synthesis of fused benzazole systems. This transformation is a well-established synthetic route that involves the condensation of an aldehyde with a 1,2-disubstituted benzene (B151609) ring containing two different or identical nucleophilic groups. nih.govorganic-chemistry.org

The general reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation) to yield the final fused heterocycle.

Benzoxazole Derivatives: The reaction with 2-aminophenol (B121084) would involve the initial formation of a Schiff base between the imidazole carbaldehyde and the amino group of 2-aminophenol. Subsequent intramolecular attack by the hydroxyl group onto the imine carbon, followed by dehydration, would yield the corresponding 2-(4-amino-1,2-dimethyl-1H-imidazol-5-yl)benzoxazole.

Benzothiazole Derivatives: Similarly, condensation with 2-aminothiophenol (B119425) is expected to produce 2-(4-amino-1,2-dimethyl-1H-imidazol-5-yl)benzothiazole. organic-chemistry.org The thiol group, being a strong nucleophile, would readily participate in the cyclization step. Studies on the related 4-methyl-5-imidazole carbaldehyde have demonstrated its conversion into benzothiazole derivatives, supporting the feasibility of this reaction. researchgate.netdergipark.org.tr

Benzimidazole Derivatives: The reaction with o-phenylenediamine (B120857) would lead to the formation of a 2-(4-amino-1,2-dimethyl-1H-imidazol-5-yl)-1H-benzimidazole. nih.gov This reaction typically proceeds through the formation of a diamine adduct with the aldehyde, which then undergoes cyclization and oxidation to form the aromatic benzimidazole ring.

The expected products from these condensation reactions are detailed in the table below.

| Reactant | Expected Fused Heterocycle Product |

| 2-Aminophenol | 2-(4-amino-1,2-dimethyl-1H-imidazol-5-yl)benzoxazole |

| 2-Aminothiophenol | 2-(4-amino-1,2-dimethyl-1H-imidazol-5-yl)benzothiazole |

| o-Phenylenediamine | 2-(4-amino-1,2-dimethyl-1H-imidazol-5-yl)-1H-benzimidazole |

Formation of Other Fused Imidazole Systems

The bifunctional nature of this compound allows for its use in constructing other fused imidazole systems. The adjacent amino and aldehyde groups can react with reagents containing two electrophilic or nucleophilic sites to form a new fused ring.

A notable example is the potential reaction with hydrazine (or its derivatives). Condensation of the carbaldehyde with one nitrogen of hydrazine, followed by intramolecular cyclization involving the C4-amino group, could lead to the formation of imidazo[4,5-d]pyridazine derivatives. This type of cyclocondensation is a common strategy for building fused six-membered heterocyclic rings onto an existing imidazole core.

Strategies for Further Functionalization and Molecular Diversification

Beyond annulation reactions, the functional groups of this compound serve as handles for introducing a wide range of chemical moieties, enabling the creation of diverse molecular libraries for various applications.

Regioselective Modifications of the Imidazole Ring System

The existing substituents—an electron-donating amino group at C4, an electron-withdrawing carbaldehyde at C5, and methyl groups at N1 and C2—govern the regioselectivity of further modifications to the imidazole ring.

N-Alkylation/Arylation: The N1 position is already substituted with a methyl group. The second ring nitrogen, N3, is sterically hindered by the adjacent C2-methyl and C4-amino groups, making further substitution at this position challenging under standard conditions.

C-Substitution: The imidazole ring is generally electron-rich, but direct electrophilic substitution can be difficult and often lacks regioselectivity. The C2 position is substituted with a methyl group. The electron-donating amino group at C4 and the electron-withdrawing aldehyde at C5 create a complex electronic environment. Further functionalization would likely proceed by modifying the existing substituents rather than by direct substitution on the ring.

Introduction of Diverse Chemical Tags and Moieties

The amino and aldehyde groups are versatile functional handles for attaching various chemical tags, linkers, or other molecular fragments.

Derivatization of the Amino Group: The primary amino group at the C4 position can be readily functionalized through several standard reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Derivatization of the Aldehyde Group: The carbaldehyde at the C5 position is a gateway to numerous other functionalities:

Reductive Amination: As mentioned, this reaction can be used to introduce diverse amine-containing tags.

Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the introduction of various vinyl groups.

Oxime/Hydrazone Formation: Condensation with hydroxylamines or hydrazines to form stable oxime or hydrazone linkages, which are useful for bioconjugation or attaching reporter groups.

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing new sites for further derivatization (e.g., ester or ether formation).

These derivatization strategies, summarized in the table below, allow for the systematic modification of the parent molecule to explore structure-activity relationships or to attach it to surfaces, polymers, or biological macromolecules.

| Functional Group | Reaction Type | Resulting Moiety |

| 4-Amino Group | Acylation | Amide |

| Reductive Amination | Secondary/Tertiary Amine | |

| Urea Formation | Urea/Thiourea | |

| 5-Carbaldehyde Group | Reductive Amination | Amine |

| Wittig Reaction | Alkene | |

| Oxime Formation | Oxime Ether | |

| Oxidation | Carboxylic Acid | |

| Reduction | Alcohol |

Advanced Spectroscopic and Structural Elucidation of 4 Amino 1,2 Dimethyl 1h Imidazole 5 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon environments, as well as the connectivity within the molecule.

Proton NMR (¹H NMR) for Structural Assignments

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of protons in a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from related structures such as 1,4-dimethyl-1H-imidazole-5-carbaldehyde. dergipark.org.tr

For 1,4-dimethyl-imidazole-5-carbaldehyde, the following ¹H NMR signals have been reported in DMSO-d₆: a singlet for the C4-methyl group at approximately 2.46 ppm, a singlet for the N1-methyl group at around 3.60 ppm, a singlet for the imidazole (B134444) C2-H proton at about 7.73 ppm, and a singlet for the aldehyde proton (CHO) at approximately 9.76 ppm. dergipark.org.tr

Based on this, the predicted ¹H NMR spectrum of this compound would exhibit the following characteristic signals:

N1-CH₃: A singlet expected in the region of 3.5-3.8 ppm.

C2-CH₃: A singlet likely appearing between 2.3 and 2.6 ppm.

NH₂: A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically in the range of 5.0-7.0 ppm.

CHO: A singlet for the aldehyde proton, anticipated to be in the downfield region of 9.5-10.0 ppm.

The absence of a proton at the C2 position, which is substituted with a methyl group, simplifies the aromatic region of the spectrum. The amino group at C4 would likely cause a slight upfield shift of the adjacent C2-methyl group compared to an unsubstituted imidazole.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N1-CH₃ | 3.5 - 3.8 | Singlet |

| C2-CH₃ | 2.3 - 2.6 | Singlet |

| NH₂ | 5.0 - 7.0 | Broad Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for elucidating the carbon skeleton of a molecule. As with ¹H NMR, specific data for the target compound is limited, but predictions can be made based on known data for substituted imidazoles. The PubChem database provides ¹³C NMR data for a related compound, 4-methyl-1H-imidazole-5-carbaldehyde. nih.gov

The predicted ¹³C NMR spectrum for this compound would show distinct signals for each carbon atom:

C=O: The aldehyde carbonyl carbon is expected to resonate significantly downfield, typically in the range of 180-190 ppm.

Imidazole Ring Carbons (C2, C4, C5): These aromatic carbons will have characteristic chemical shifts. C2, being adjacent to two nitrogen atoms, will likely appear around 140-150 ppm. C4, bearing the amino group, and C5, attached to the carbaldehyde group, will have their chemical shifts influenced by these substituents. Generally, C4 would be expected in the 135-145 ppm region, and C5 in the 120-130 ppm range.

Methyl Carbons (N1-CH₃, C2-CH₃): The N-methyl carbon (N1-CH₃) is anticipated to be in the 30-35 ppm range, while the C-methyl carbon (C2-CH₃) would likely appear further upfield, around 10-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 180 - 190 |

| C2 | 140 - 150 |

| C4 | 135 - 145 |

| C5 | 120 - 130 |

| N1-CH₃ | 30 - 35 |

Nitrogen-15 NMR (¹⁵N NMR) in Heterocyclic Chemistry

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful, albeit less common, technique for studying nitrogen-containing heterocyclic compounds like imidazoles. It provides direct information about the electronic environment of the nitrogen atoms. For this compound, three distinct nitrogen signals would be expected: one for the N1-methylated nitrogen, one for the N3 nitrogen, and one for the exocyclic amino group. The chemical shifts would be influenced by the hybridization and substitution pattern. The N1 nitrogen, being an N-alkylated imidazole nitrogen, would have a characteristic shift, while the N3 nitrogen would be influenced by the adjacent C2-methyl and C4-amino groups. The amino group nitrogen would exhibit a chemical shift typical for primary aromatic amines.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In this compound, significant COSY correlations are not expected due to the absence of vicinal protons on the imidazole ring. However, it could show long-range couplings, for instance, between the aldehyde proton and the methyl protons, although these are typically weak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be instrumental in assigning the chemical shifts of the N1-CH₃ and C2-CH₃ carbons to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing connectivity across multiple bonds. Key correlations would be expected between the aldehyde proton (CHO) and the C5 and C4 carbons of the imidazole ring. Similarly, the N1-methyl protons would show correlations to the C2 and C5 carbons, and the C2-methyl protons would correlate with the C2 and N1/N3 atoms, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this molecule, NOESY could show correlations between the N1-methyl protons and the protons of the C2-methyl group, as well as with the protons of the amino group, helping to confirm their relative positions.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying functional groups within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The expected characteristic FT-IR absorption bands are:

N-H Stretching: The amino group (NH₂) would exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=O Stretching: A strong absorption band for the aldehyde carbonyl group is expected in the range of 1660-1690 cm⁻¹. This is a highly characteristic peak.

C=N and C=C Stretching: The imidazole ring stretching vibrations for C=N and C=C bonds would be observed in the 1500-1650 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the amino group would likely appear around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of the imidazole ring and the amino group would be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium-Weak |

| C=O Stretch | 1660 - 1690 | Strong |

| C=N / C=C Stretch | 1500 - 1650 | Medium-Strong |

| N-H Bend | 1600 - 1650 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, offering insights into chemical structure, polymorphism, and crystallinity. For this compound, Raman spectroscopy would be instrumental in confirming the presence and chemical environment of its key functional groups.

Although a specific experimental spectrum for this compound is not available, the expected vibrational modes can be predicted by examining related structures. scirp.orgmdpi.com The spectrum would be characterized by distinct peaks corresponding to the imidazole ring, the amino group, the dimethyl substitutions, and the carbaldehyde moiety.

Key expected Raman shifts would include:

Imidazole Ring Vibrations: The imidazole ring would produce a series of characteristic bands. Vibrations of the C=C and C=N bonds within the ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net Ring "breathing" modes, which are sensitive to substitution, would also be present at lower frequencies. ruc.dk

Carbaldehyde Group (C=O): A strong, characteristic peak for the C=O stretching vibration of the aldehyde is anticipated in the region of 1650-1700 cm⁻¹. researchgate.net Its exact position would be influenced by conjugation with the imidazole ring.

Amino Group (N-H): N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ region, though these are often weak in Raman spectroscopy. N-H bending (scissoring) modes may be observed around 1600 cm⁻¹.

Methyl Groups (C-H): Symmetric and asymmetric C-H stretching vibrations from the two methyl groups would be found in the 2850-3000 cm⁻¹ range. C-H bending modes would appear around 1375-1450 cm⁻¹.

Computational studies on similar molecules, such as imidazole-2-carboxaldehyde, have been used to simulate Raman spectra and assign vibrational modes, a practice that would be highly beneficial for confirming the spectral features of the title compound. researchgate.net

Table 1: Predicted Key Raman Vibrational Modes for this compound (Note: This table is illustrative and based on data from analogous compounds.)

| Predicted Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3400 | N-H Asymmetric/Symmetric Stretch |

| ~2950 | C-H Asymmetric/Symmetric Stretch (Methyl groups) |

| ~1670 | C=O Stretch (Aldehyde) |

| ~1600 | N-H Bend / C=N Stretch (Ring) |

| ~1450 | C=C Stretch (Ring) / C-H Bend (Methyl) |

| ~1380 | C-N Stretch / Ring Deformation |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio of the resulting ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₁₀N₄O), HRMS is crucial for unambiguous identification.

The theoretical monoisotopic mass can be calculated as follows:

Carbon (C): 7 x 12.000000 = 84.000000

Hydrogen (H): 10 x 1.007825 = 10.078250

Nitrogen (N): 4 x 14.003074 = 56.012296

Oxygen (O): 1 x 15.994915 = 15.994915

Theoretical Monoisotopic Mass = 166.085461 Da

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confirm the elemental composition of the compound.

Fragmentation Patterns and Structural Information

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique "fingerprint" that aids in structural elucidation. The fragmentation pattern of this compound would be dictated by the stability of the imidazole ring and the nature of its substituents.

Studies on related imidazole compounds show that the heterocyclic ring itself is quite stable, with fragmentation typically initiated at the substituent groups. nih.gov For aldehydes, common fragmentation pathways include α-cleavage and the loss of neutral molecules. libretexts.orgstackexchange.com

A plausible fragmentation pathway would include:

Molecular Ion (M⁺): The appearance of a peak at m/z = 166, corresponding to the intact molecular ion.

Loss of a Hydrogen Radical (M-1): α-cleavage at the aldehyde group can lead to the loss of a hydrogen atom, forming a stable acylium ion at m/z = 165.

Loss of Carbon Monoxide (M-28): Following the initial loss of a hydrogen radical, the resulting ion could lose carbon monoxide, a common fragmentation for aldehydes, resulting in a peak at m/z = 137. stackexchange.com

Loss of a Methyl Radical (M-15): Cleavage of one of the N-methyl or C-methyl groups could produce a fragment ion at m/z = 151.

Ring Cleavage: While less common for stable aromatic rings, more energetic conditions could lead to the fragmentation of the imidazole ring itself.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Note: This table is illustrative, presenting a plausible fragmentation pattern.)

| m/z (Predicted) | Fragment Identity | Plausible Origin |

| 166 | [M]⁺ | Molecular Ion |

| 165 | [M-H]⁺ | α-cleavage at aldehyde group |

| 151 | [M-CH₃]⁺ | Loss of a methyl radical from N1 or C2 position |

| 137 | [M-H-CO]⁺ | Loss of H radical followed by loss of CO |

Electronic Spectroscopy

Electronic spectroscopy techniques like UV-Vis and fluorescence spectroscopy investigate the electronic transitions within a molecule, providing information about its chromophores and potential as a fluorophore.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to the promotion of electrons to higher energy orbitals. The imidazole ring is a known chromophore, and its absorption is significantly influenced by substituents.

For this compound, the UV-Vis spectrum is expected to show strong absorption bands resulting from π → π* and n → π* electronic transitions. Studies on other imidazole derivatives, such as 4-methyl-imidazole-2-carbaldehyde, show characteristic absorption peaks around 280-300 nm. researchgate.net The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing carbaldehyde group (-CHO) on the imidazole ring would likely cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted imidazole, due to extended conjugation.

The absorption profile would also be sensitive to solvent polarity and pH. In acidic conditions, protonation of the imidazole nitrogen or the amino group could lead to significant shifts in the absorption wavelength.

Fluorescence Spectroscopy in Characterization

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many imidazole derivatives are known to be fluorescent. nih.govnih.gov The fluorescence properties of this compound would depend heavily on its molecular structure and environment.

The presence of an intramolecular charge transfer (ICT) character, facilitated by the donor amino group and acceptor carbaldehyde group, could lead to fluorescent emission. The emission wavelength and quantum yield are highly sensitive to:

Solvent Polarity: More polar solvents often stabilize the excited state, leading to a red shift in the emission spectrum.

Molecular Rigidity: In some cases, imidazole derivatives exhibit weak fluorescence in solution due to energy loss through molecular vibrations and rotations. nih.gov However, in a rigid environment, such as in the solid state or in viscous media, this energy loss is restricted, leading to a phenomenon known as aggregation-induced emission (AIE), where fluorescence is significantly enhanced. nih.gov

Substituent Effects: The specific positioning of the amino and methyl groups influences the electronic structure and, consequently, the emission properties.

Given the structure of the title compound, it possesses the necessary components to be a potential fluorophore, though experimental verification would be required to determine its emission characteristics and quantum yield.

X-ray Crystallography for Solid-State Structural Determination

Comprehensive searches of scientific literature and crystallographic databases did not yield specific single crystal X-ray diffraction data for the compound this compound. While the solid-state structure of numerous imidazole derivatives has been successfully characterized using this technique, providing valuable insights into their molecular geometries and packing in the crystalline state, no such published data is currently available for the title compound.

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction analysis of this compound would be required to determine its crystallographic parameters. This experimental technique would provide definitive information on its crystal system, space group, and the dimensions of the unit cell. Such data is fundamental for a complete understanding of the compound's solid-state architecture. However, as of the latest available information, no such study has been reported in the peer-reviewed scientific literature.

Elucidation of Molecular Conformation and Intermolecular Interactions

Without experimental data from single crystal X-ray diffraction, a detailed elucidation of the precise molecular conformation and the specific intermolecular interactions of this compound in the solid state is not possible. A crystallographic study would reveal the exact bond lengths, bond angles, and torsion angles within the molecule, defining its three-dimensional shape. Furthermore, it would identify and characterize non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces that govern the packing of molecules in the crystal lattice. This information is crucial for understanding the compound's physical properties and its behavior in the solid state.

Computational and Theoretical Investigations of 4 Amino 1,2 Dimethyl 1h Imidazole 5 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For substituted imidazoles, DFT methods, such as B3LYP with a 6–311++G(d,p) basis set, are commonly employed to calculate a variety of molecular properties. irjweb.com

Geometry Optimization and Energetic Analysis

The first step in computational analysis is typically geometry optimization, where the molecule's lowest energy conformation is determined. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is found. For 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde, this would involve finding the optimal bond lengths, bond angles, and dihedral angles, including the orientation of the amino, methyl, and carbaldehyde groups relative to the imidazole (B134444) ring.

Energetic analysis provides the total electronic energy of the optimized structure. This value is crucial for comparing the relative stabilities of different isomers or conformers and for calculating thermodynamic properties. Conformational analysis can be performed by systematically rotating flexible bonds to identify the global minimum energy structure. nih.gov

HOMO-LUMO Gap and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. nih.gov For imidazole derivatives, this energy gap can reflect the potential for intramolecular charge transfer, which is often linked to their bioactivity. irjweb.com For example, a DFT study on a related imidazole derivative, 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone, calculated a HOMO-LUMO energy gap of 3.87 eV using the B3LYP/6-31G method. orientjchem.org The electronic transitions, such as the n → π* and π → π* transitions, correspond to the excitation of electrons from lower to higher energy orbitals and can be correlated with experimental UV-Vis spectra.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.30 | Electron-donating capability |

| ELUMO | -1.81 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.49 | Chemical reactivity and stability |

Note: Data presented is illustrative for a substituted imidazole and calculated using DFT (B3LYP/6-311G level). Actual values for this compound would require specific calculation. irjweb.com

Molecular Orbital Analysis

Beyond the HOMO and LUMO, analysis of the entire set of molecular orbitals (MOs) provides a detailed picture of the electron distribution and bonding within the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the imidazole ring, which are the primary sites for electrophilic attack. The LUMO would likely be distributed over the electron-withdrawing carbaldehyde group and the C=N bonds of the ring, indicating the sites susceptible to nucleophilic attack. orientjchem.org

Natural Bond Orbital (NBO) analysis is another powerful tool that investigates charge delocalization, hyperconjugative interactions, and the nature of chemical bonds by transforming the canonical molecular orbitals into localized orbitals that align with Lewis structures. orientjchem.org

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like substituted imidazoles. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a step-by-step view of the reaction pathway.

Transition State Analysis in Synthetic Reactions

The synthesis of substituted imidazoles can proceed through various routes, such as the van Leusen imidazole synthesis or multicomponent reactions. nih.govmdpi.com Computational methods can be used to model these synthetic pathways. Transition state (TS) analysis is crucial for determining the energy barrier (activation energy) of a reaction step. A transition state is a first-order saddle point on the potential energy surface, and its structure represents the highest energy point along the reaction coordinate.

By calculating the energies of reactants, transition states, and products, the reaction's feasibility and kinetics can be predicted. For example, in a proposed synthesis, DFT calculations can compare different possible mechanisms, such as stepwise versus concerted pathways, by locating the respective transition states and comparing their activation energies. The path with the lower energy barrier is predicted to be the dominant one.

Regioselectivity and Stereoselectivity Predictions

Many organic reactions can yield multiple isomers. Computational chemistry is a valuable tool for predicting the regioselectivity and stereoselectivity of such reactions. rsc.orgrsc.org For the synthesis or functionalization of this compound, different sites on the imidazole ring could potentially react.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational quantum chemistry serves as a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. Methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are routinely used to simulate NMR, vibrational (IR and Raman), and electronic (UV-Vis) spectra with a high degree of accuracy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C chemical shifts, aiding in the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with a DFT functional like B3LYP, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a reference standard like tetramethylsilane (B1202638) (TMS). researchgate.net

For this compound, calculations would predict distinct signals for each unique proton and carbon atom. The predicted shifts would reflect the electronic environment of each nucleus, influenced by the aromatic imidazole ring and its electron-donating (amino, methyl) and electron-withdrawing (carbaldehyde) substituents. In some imidazole systems, fast tautomerization can lead to broadened or unobservable signals in solution-state ¹³C NMR spectra, a challenge that can be investigated computationally or overcome using solid-state NMR techniques. nih.govacs.org

Below is a table of illustrative predicted NMR chemical shifts for the target molecule, based on typical values for its constituent functional groups.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aldehyde | CHO | ~9.5 - 10.0 | ~185 - 195 |

| Imidazole Ring | C2 | - | ~145 - 155 |

| Imidazole Ring | C4 | - | ~140 - 150 |

| Imidazole Ring | C5 | - | ~115 - 125 |

| Methyl Group | N1-CH₃ | ~3.5 - 4.0 | ~30 - 35 |

| Methyl Group | C2-CH₃ | ~2.3 - 2.8 | ~10 - 15 |

| Amino Group | NH₂ | ~5.0 - 7.0 (broad) | - |

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of chemical bonds. DFT calculations can accurately predict the frequencies and intensities of these modes. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the experimental IR and Raman spectra. To improve accuracy, calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and methodological approximations. researchgate.net

The theoretical vibrational spectrum of this compound would be characterized by specific modes associated with its functional groups. Total Energy Distribution (TED) analysis can be used to assign these calculated vibrations to specific bond stretches, bends, and torsions. researchgate.net

Key predicted vibrational modes and their expected frequency ranges are summarized in the following table.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretching | Amino (NH₂) | 3300 - 3500 | Medium (IR) |

| C-H Stretching | Methyl (CH₃), Aldehyde (CHO) | 2850 - 3100 | Medium-Strong (IR, Raman) |

| C=O Stretching | Aldehyde (CHO) | 1670 - 1700 | Very Strong (IR) |

| N-H Bending | Amino (NH₂) | 1590 - 1650 | Medium-Strong (IR) |

| C=C / C=N Stretching | Imidazole Ring | 1400 - 1600 | Medium-Strong (IR, Raman) |

| C-N Stretching | Imidazole Ring, Amino Group | 1250 - 1350 | Medium (IR) |

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for simulating UV-Vis absorption spectra. mdpi.comnih.gov These calculations yield the maximum absorption wavelengths (λmax) and the oscillator strengths, which correspond to the positions and intensities of absorption bands. The method also provides insight into the nature of the electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier orbitals. mdpi.com

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions associated with the conjugated imidazole system and the carbonyl group. The choice of functional and the inclusion of a solvent model are critical for achieving results that correlate well with experimental data. researchgate.net The amino and methyl groups, as electron-donating substituents, are predicted to cause a bathochromic (red) shift in the absorption maxima compared to simpler imidazole aldehydes.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of a molecule over time. rdd.edu.iqaip.org

MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, rotates, and changes conformation. ijsrset.com For this compound, MD simulations can be used to investigate the rotational freedom of the N-methyl, C-methyl, amino, and carbaldehyde groups.

Key analyses from MD simulations include:

Conformational Analysis: Identifying the most stable and low-energy conformations of the molecule. Potential Energy Surface (PES) scans, where the energy is calculated as a function of rotating one or more dihedral angles, can also identify stable conformers. nih.gov

Root-Mean-Square Fluctuation (RMSF): This analysis reveals the fluctuation of individual atoms or groups, highlighting the most flexible regions of the molecule, such as the terminal amino and aldehyde groups.

The surrounding solvent can profoundly influence a molecule's structure, stability, and reactivity. Computational models can incorporate solvent effects through two primary approaches:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This approach is computationally efficient and useful for predicting how solvent polarity affects spectroscopic properties like UV-Vis absorption. researchgate.net

Explicit Solvation Models: The molecule is placed in a simulation box filled with individual solvent molecules (e.g., water). This method, used in MD simulations, allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the amino or aldehyde groups and water molecules. rdd.edu.iq

These simulations can reveal the structure of the hydration shell around the molecule and quantify the number and lifetime of hydrogen bonds, which are crucial for understanding its solubility and reactivity in an aqueous environment. rdd.edu.iqnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netresearchgate.net These models are fundamental in computational chemistry for predicting the behavior of new molecules, thereby saving time and resources in the drug discovery process. The underlying principle is that the structural features of a molecule, encoded by molecular descriptors, determine its activity and properties.

The development of a QSAR/QSPR model involves several key steps:

Data Set Preparation: A collection of molecules with known activities or properties is assembled.

Molecular Descriptor Calculation: A wide range of numerical descriptors that characterize the structural, physicochemical, and electronic features of the molecules are calculated.

Model Building: Statistical methods are employed to build a mathematical equation that links the descriptors to the observed activity or property. tandfonline.com

Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques. nih.gov

A diverse array of molecular descriptors can be calculated to build robust QSAR and QSPR models for imidazole derivatives. These descriptors are broadly categorized as follows:

1D Descriptors: These are based on the molecular formula and include attributes like molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices, molecular connectivity indices, and counts of specific structural fragments.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and encompass steric, electronic, and thermodynamic properties.

For imidazole derivatives, specific descriptors have been shown to be particularly important in various studies. researchgate.netresearchgate.net These can be grouped into several categories:

Physicochemical Descriptors: These describe properties like lipophilicity (e.g., LogP), which influences a molecule's ability to cross cell membranes, and molar refractivity (MR), which is related to the volume and polarizability of the molecule. researchgate.net

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include dipole moment, partial charges on atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov These are crucial for understanding how imidazole derivatives interact with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and principal moments of inertia fall into this category. researchgate.net They are important for determining the fit of a molecule into a receptor's binding site.

Topological Descriptors: These are numerical values that characterize the topology of a molecule, including the arrangement and connectivity of its atoms.

Below is an interactive data table summarizing common descriptors used in QSAR/QSPR studies of imidazole derivatives.

| Descriptor Category | Specific Descriptor | Description | Relevance to Imidazole Derivatives |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a molecule. | Influences membrane permeability and bioavailability. |

| Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule. | Important for quantifying steric and dispersion interactions. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Governs electrostatic interactions with target macromolecules. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relate to the molecule's reactivity and ability to participate in charge transfer interactions. nih.gov | |

| Partial Atomic Charges | The charge distribution within the molecule. | Key for understanding electrostatic and hydrogen bonding interactions. | |

| Steric | Molecular Volume | The three-dimensional space occupied by a molecule. | Determines the fit within a binding pocket. |

| Molecular Surface Area | The total surface area of the molecule. | Influences solubility and interactions with the solvent and receptor. | |

| Topological | Wiener Index | A distance-based topological index. | Captures information about molecular branching. |

| Zagreb Indices | Degree-based topological indices. | Reflect the branching and complexity of the molecular structure. |

The imidazole ring serves as a molecular scaffold that can be chemically modified to enhance desired properties and reduce unwanted side effects. Computational approaches are instrumental in guiding the optimization of this scaffold.

One key strategy is scaffold hopping , which involves replacing a central molecular core with a structurally different one while retaining similar biological activity. uniroma1.it Computational methods for scaffold hopping can be ligand-based, relying on the similarity to known active molecules, or structure-based, utilizing the three-dimensional structure of the biological target. researchgate.net These methods often employ molecular fingerprints and similarity searches to identify novel scaffolds. researchgate.net

Another approach is scaffold decoration , where the core scaffold is maintained, and various substituents are systematically explored to improve activity. researchgate.net This process is often guided by QSAR models and molecular docking simulations. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D contour maps that highlight regions around the scaffold where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. rjptonline.org

In silico design and molecular dynamics simulations are also powerful tools for scaffold optimization. nih.gov By simulating the behavior of a ligand-protein complex over time, researchers can gain insights into the stability of the interaction and the conformational changes that occur upon binding. This information can guide the design of new derivatives with improved binding affinity and selectivity.

The table below outlines some of the computational techniques used for the optimization of the imidazole scaffold.

| Computational Technique | Description | Application in Scaffold Optimization |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Identifies potential binding modes of imidazole derivatives within a target's active site and helps prioritize compounds for synthesis. dergipark.org.tr |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D properties of a set of molecules with their biological activities. | Generates contour maps that guide the modification of the imidazole scaffold to enhance interactions with the target. rjptonline.org |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a specific biological activity. | Can be used to search for new scaffolds that fit the pharmacophore model or to guide the modification of the existing imidazole scaffold. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Assesses the stability of the imidazole derivative-target complex and provides insights into the dynamics of their interaction. nih.gov |

| Free Energy Perturbation (FEP) | Calculates the difference in free energy between two states, often used to predict the change in binding affinity upon molecular modification. | Provides a quantitative prediction of the impact of a specific chemical modification to the imidazole scaffold on its binding affinity. |

Applications of 4 Amino 1,2 Dimethyl 1h Imidazole 5 Carbaldehyde in Advanced Organic Synthesis and Materials Science

Role as a Versatile Chemical Building Block in Complex Organic Synthesis

The reactivity of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde, stemming from its aldehyde and amino substituents, allows it to serve as a key starting material for a wide array of more complex molecules. Imidazole-5-carbaldehydes are frequently utilized as foundational components in the field of medical chemistry for constructing larger, biologically active compounds. researchgate.netdergipark.org.tr

The aldehyde group in this compound is particularly reactive and can participate in various condensation and cyclization reactions to form a range of other heterocyclic systems. This versatility is a hallmark of imidazole (B134444) aldehydes in organic synthesis. chemicalbook.com For instance, related imidazole carbaldehydes have been shown to react with bifunctional reagents to create fused ring systems. A notable example is the conversion of 4-methyl-5-imidazole carbaldehyde into benzoxazoles, benzothiazoles, and benzoimidazoles through a two-step reaction involving the aldehyde group. researchgate.netdergipark.org.tr This demonstrates the potential of the carbaldehyde function to act as an anchor point for building intricate molecular architectures. The amino group on the ring can similarly be used as a handle for further derivatization, enhancing its utility as a synthetic intermediate.

Table 1: Examples of Heterocyclic Systems Derived from Imidazole Carbaldehydes

| Precursor | Reagent | Resulting Heterocycle |

|---|---|---|

| 4-methyl-1H-imidazole-5-carbaldehyde | 2-aminophenol (B121084) | Benzoxazole derivative researchgate.netdergipark.org.tr |

| 4-methyl-1H-imidazole-5-carbaldehyde | 2-aminothiophenol (B119425) | Benzothiazole (B30560) derivative researchgate.netdergipark.org.tr |

This table is based on reactions of a related imidazole carbaldehyde, illustrating the synthetic potential of the carbaldehyde functional group.

The imidazole nucleus is a core component of many pharmaceutical agents due to its ability to engage in various biological interactions. nih.gov Compounds like this compound are valuable as intermediates in the synthesis of these complex drugs. The functional groups on the molecule allow for stepwise and controlled modifications, enabling the construction of targeted molecular frameworks. The general class of 5-imidazole-carbaldehydes is commonly employed as building blocks in medicinal chemistry for developing drugs with potential applications against a variety of diseases, including those caused by fungi, bacteria, and protozoa. researchgate.netdergipark.org.trchemicalbook.com The synthesis of diverse imidazole derivatives is a significant focus in the development of new therapeutic agents. nih.gov

Ligand Design and Coordination Chemistry

The structure of this compound, with its multiple nitrogen and oxygen atoms, makes it an excellent candidate for use as a ligand in coordination chemistry. These heteroatoms can act as donor sites, binding to metal ions to form stable coordination complexes.

Chelation involves the formation of two or more separate coordinate bonds between a single ligand and a central metal atom. Imidazole derivatives are well-known for their chelating abilities. nih.govdrexel.edu In this compound, the nitrogen atoms of the imidazole ring, the oxygen atom of the carbaldehyde group, and the nitrogen of the amino group can all serve as potential coordination sites. This multidentate character allows the molecule to bind strongly to metal ions, forming stable chelate rings. Studies on related azo-imidazole compounds have demonstrated that the imino (-N=) group of the imidazole ring contributes significantly to metal binding. nih.gov The presence of multiple donor atoms in a compact arrangement makes this compound a potent chelating agent for a variety of metal ions.

Table 2: Potential Metal Coordination Sites in this compound

| Functional Group | Potential Donor Atom | Type of Interaction |

|---|---|---|

| Imidazole Ring | N1 (Pyrrolic-type) | Coordination Bond |

| Imidazole Ring | N3 (Pyridinic-type) | Coordination Bond |

| Amino Group | Amino Nitrogen | Coordination Bond |

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Multifunctional imidazole derivatives, such as 4,5-imidazoledicarboxylic acid, are of great interest in the synthesis of MOFs because they possess multiple potential donor atoms that can create diverse and stable framework structures. researchgate.net The compound this compound fits the profile of a suitable ligand for MOF construction. Its ability to coordinate with metal centers through its various donor sites can lead to the formation of one-, two-, or three-dimensional porous networks. acs.org The specific functional groups (amino and aldehyde) can also be used to tune the properties of the resulting MOF, for instance, by post-synthetic modification. The incorporation of amino-functionalized ligands into MOFs is a known strategy for enhancing their properties and applications. frontiersin.orgnih.gov

Applications in Functional Materials Development

The development of functional materials with tailored properties is a major goal in materials science. Materials derived from this compound, particularly as ligands in MOFs, have potential applications in several advanced technological areas. Imidazole-based MOFs have been investigated for a range of functions, including gas storage, catalysis, and sensing. nih.govresearchgate.net For example, some imidazole multicarboxylate-based MOFs have demonstrated proton-conducting properties, which are crucial for applications in fuel cells. rsc.org Furthermore, the inherent luminescence of some imidazole-based ligands can be harnessed to create MOFs that act as chemical sensors, detecting specific molecules like nitroaromatics through changes in their fluorescence. researchgate.net The amino and carbaldehyde groups on this compound provide opportunities to create functional materials with specific chemical recognition or catalytic capabilities.

Table 3: Potential Applications of Functional Materials Derived from Imidazole-Based Ligands

| Material Type | Ligand Feature | Potential Application |

|---|---|---|

| Metal-Organic Framework (MOF) | Imidazole-carboxylate | Proton Conduction rsc.org |

| Metal-Organic Framework (MOF) | Imidazole-tribenzoic acid | Fluorescence-based sensing of nitroaromatics researchgate.net |

| Metal-Organic Framework (MOF) | Amino-functionalized carboxylate | Sensing of metal ions (e.g., Cu2+, Ag+) frontiersin.orgnih.gov |

Precursors for Dyes and Optical Applications

The structural attributes of this compound make it a promising candidate as a precursor for the synthesis of novel dyes and materials with interesting optical properties. The imidazole ring is a common motif in fluorescent compounds and pH-sensitive probes scispace.com. The presence of an aldehyde group allows for facile condensation reactions with various nucleophiles, such as active methylene compounds or aromatic amines, to generate Schiff bases and other conjugated systems. These reactions can extend the π-conjugation of the molecule, a key factor in determining the color and photophysical properties of a dye nih.govbohrium.com.

While specific research detailing the synthesis of dyes directly from this compound is not extensively documented, the general reactivity of similar imidazole-5-carbaldehydes suggests its potential. For instance, the condensation of imidazole carboxaldehydes with compounds containing active methylene groups is a known method for creating push-pull chromophores, which are essential for nonlinear optical (NLO) materials nih.govresearchgate.netnih.gov. The amino group on the imidazole ring can act as an electron-donating group, further enhancing the charge-transfer characteristics of the resulting dye molecule.

Table 1: Potential Dye Classes Derivable from this compound

| Dye Class | Synthetic Approach | Potential Optical Properties |

| Schiff Base Dyes | Condensation of the aldehyde group with primary aromatic amines. | Tunable absorption and emission spectra depending on the amine substituent. |

| Merocyanine Dyes | Knoevenagel condensation with active methylene compounds (e.g., malononitrile, cyanoacetates). | Solvatochromism, potential for use in sensors and imaging. |

| Methine Dyes | Reaction with heterocyclic salts containing active methyl groups. | Strong absorption in the visible region, applications in photography and textiles. |

The inherent fluorescence of many imidazole derivatives also points to the potential of this compound in the development of fluorescent probes and sensors scispace.comnih.govbohrium.com. The amino and aldehyde functionalities could be further modified to incorporate specific recognition moieties for ions or biomolecules, leading to "turn-on" or "turn-off" fluorescent responses.

Components in Functionalized Polymers

The bifunctional nature of this compound allows for its incorporation into polymer chains, leading to functionalized polymers with tailored properties. Imidazole-containing polymers have garnered significant interest due to their diverse applications, including as catalysts, ion-exchange resins, and in drug delivery systems nih.govacs.org.

The aldehyde group can participate in polymerization reactions, for example, through polycondensation with diamines or other difunctional monomers. Alternatively, the amino group can be utilized for polymerization or for grafting onto existing polymer backbones. A more common approach would be to first modify the aldehyde or amino group to introduce a polymerizable moiety, such as a vinyl or acrylic group, and then copolymerize it with other monomers acs.org.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Method of Incorporation | Potential Applications |

| Polyimines (Schiff Base Polymers) | Polycondensation of the dialdehyde derivative or with a diamine. | Chelating agents for metal ions, semiconductor materials. |

| Polyamides/Polyimides | Conversion of the aldehyde to a carboxylic acid, followed by polycondensation. | High-performance materials with thermal stability. |

| Pendant Imidazole Polymers | Grafting of the molecule onto a pre-existing polymer backbone. | Catalysis, antimicrobial surfaces, ion-conductive membranes. |

Polymers containing imidazole units often exhibit interesting properties such as thermal stability, metal-ion coordination, and catalytic activity. The incorporation of the this compound moiety could impart these functionalities to a range of polymeric materials, opening up possibilities in areas like advanced coatings, membranes, and smart materials nih.govacs.orgresearchgate.net.

Intermediacy in the Synthesis of Other Important Chemical Entities

One of the most significant applications of this compound and its close analogs is as a key intermediate in the synthesis of various biologically important heterocyclic compounds.

Precursor for Purine (B94841) and Pyrimidine (B1678525) Analogs

The imidazole ring is a core component of the purine ring system, making aminoimidazole carboxaldehydes crucial precursors in the synthesis of purine analogs nih.govrsc.orgnih.gov. The synthesis of 7-substituted purines can be efficiently achieved from 4-aminoimidazole-5-carbaldehyde oximes, which are readily prepared from the corresponding 4-nitroimidazole derivatives acs.org. This highlights the utility of the amino and carbaldehyde functionalities in constructing the fused pyrimidine ring of the purine system.

The general synthetic strategy involves the condensation of the 4-amino group with a one-carbon synthon, followed by cyclization. The 5-carbaldehyde group, often after conversion to an oxime or a Schiff base, facilitates the final ring closure to form the pyrimidine portion of the purine acs.org.

While the synthesis of pyrimidine analogs directly from this specific imidazole is less common, the amino and aldehyde groups offer synthetic handles for constructing the pyrimidine ring through various cyclocondensation reactions nih.govresearchgate.netsemanticscholar.org. For example, reaction with urea or thiourea derivatives could lead to the formation of fused imidazo[4,5-d]pyrimidine systems.

Table 3: Examples of Purine Analogs Synthesizable from Imidazole Precursors

| Target Molecule Class | Key Reaction | Significance |

| 7-Substituted Purines | Cyclization of 4-aminoimidazole-5-carbaldehyde oximes. | Potential as kinase inhibitors, antiviral agents. acs.org |

| N-Arylpurines | Cyclization of Schiff bases derived from 4-aminoimidazole-5-carbaldehydes. | Exploration of structure-activity relationships in medicinal chemistry. |

| Thiopurines | Utilization of thiourea in the cyclization step. | Known anticancer and immunosuppressive agents. |

Role in Agrochemical Research (generic, not specific products)

Imidazole-containing compounds play a significant role in the agrochemical industry, with many exhibiting fungicidal, herbicidal, or insecticidal properties cabidigitallibrary.org. The imidazole scaffold is a key component in a number of commercial agrochemicals. While specific products derived directly from this compound are not publicly documented, its potential as a precursor in this field is noteworthy.

The amino and aldehyde groups provide reactive sites for the synthesis of a diverse library of imidazole derivatives that can be screened for biological activity scispace.com. For instance, the formation of Schiff bases, amides, or other heterocyclic systems from this starting material can lead to novel molecular structures with potential agrochemical applications . The exploration of such derivatives is a common strategy in the discovery of new and effective crop protection agents.

Future Research Directions and Emerging Opportunities for 4 Amino 1,2 Dimethyl 1h Imidazole 5 Carbaldehyde

Development of Novel and Sustainable Synthetic Methodologies

Key emerging strategies include:

One-Pot Reactions: Multi-component reactions that allow the assembly of complex imidazole (B134444) frameworks in a single step are highly sought after. asianpubs.orgijpsjournal.com These methods improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for imidazole synthesis. mdpi.com This technique offers a more energy-efficient alternative to conventional heating.

Solvent-Free Conditions: Conducting reactions without a solvent medium represents a significant step towards green chemistry, reducing both environmental impact and purification challenges. asianpubs.org

Catalytic Systems: The development of novel catalysts, including transition metals and organocatalysts, can enable milder reaction conditions and higher selectivity. organic-chemistry.org For instance, methods are being explored that avoid harsh refluxing conditions in favor of more efficient catalytic cycles. asianpubs.org

| Methodology | Key Advantages | Potential Application |

|---|---|---|

| One-Pot Synthesis | High efficiency, reduced waste, simple workup asianpubs.orgijpsjournal.com | Direct assembly of the imidazole core from simple precursors. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency | Accelerating key cyclization or substitution steps. |

| Solvent-Free Reactions | Environmentally friendly, reduced purification needs asianpubs.org | Solid-state or melt-phase synthesis of the target compound. |

| Novel Catalysis | Mild conditions, high selectivity, lower energy consumption organic-chemistry.org | Regioselective functionalization of the imidazole ring. |

Exploration of Unconventional Reactivity Profiles

The unique arrangement of an amino group and a carbaldehyde on the imidazole scaffold of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde provides a platform for exploring novel chemical transformations. The aldehyde group is particularly reactive and can serve as a precursor for a wide range of derivatives. dergipark.org.trresearchgate.net

Future research will likely investigate:

Conversion to Fused Heterocycles: The aldehyde can be used in condensation reactions with various binucleophiles to construct fused-ring systems. For example, reactions with 2-aminophenol (B121084), 2-aminobenzenethiol, or 1,2-diaminobenzene can yield benzoxazole, benzothiazole (B30560), and benzimidazole (B57391) derivatives, respectively, appended to the core imidazole structure. dergipark.org.trresearchgate.net

Multi-component Reactions: The aldehyde functionality is an ideal handle for diversity-oriented synthesis, enabling its use in multi-component reactions to rapidly generate libraries of complex molecules. rsc.org

Denitrogenative Transformations: Advanced synthetic routes, such as the transformation of related 5-amino-1,2,3-triazoles, can lead to the formation of the imidazole core through carbene intermediates, opening pathways to unique substitutions at the 2-position. mdpi.com

Cycloaddition Reactions: The imidazole ring itself can participate in cycloaddition reactions, although this is less common. Investigating these pathways could lead to the discovery of entirely new molecular scaffolds.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). acs.orgnih.gov Its application to the synthesis of this compound and its derivatives offers significant advantages over traditional batch processing.

Key benefits and research opportunities include:

Enhanced Safety and Control: Continuous-flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and the safe handling of highly reactive intermediates. researchgate.netresearchgate.net

Access to New Reactivity: The unique conditions achievable in flow reactors, such as high temperatures and pressures, can unlock novel reaction pathways that are not feasible in batch mode. researchgate.net

Automation and High-Throughput Screening: Coupling flow reactors with automated systems and inline analytical techniques enables the rapid optimization of reaction conditions and the high-throughput synthesis of compound libraries for screening purposes. researchgate.net

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for their application. While standard techniques like ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry are routine, advanced methods can provide deeper insights. jchemrev.commdpi.com

Future research will benefit from the application of:

2D NMR Spectroscopy: Techniques such as HSQC and HMBC are invaluable for unambiguously assigning complex structures, especially for novel derivatives where spectral data is not previously reported.

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass measurements, which are essential for confirming the elemental composition of newly synthesized compounds. mdpi.com

Solid-State NMR: This technique can be used to characterize the compound in its solid form, providing information about its crystal packing and polymorphic forms. mdpi.com

X-ray Crystallography: Obtaining single-crystal X-ray structures provides definitive proof of a molecule's three-dimensional structure and intermolecular interactions.

| Technique | Information Provided | Relevance |

|---|---|---|

| 2D NMR (HSQC, HMBC) | Correlation between protons and carbons, long-range connectivity | Unambiguous structure elucidation of complex derivatives. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular mass and elemental formula mdpi.com | Confirmation of synthetic products. |

| Solid-State NMR | Characterization in the solid phase, polymorphism mdpi.com | Understanding material properties and formulation. |

| X-ray Crystallography | Definitive 3D structure and intermolecular interactions | Validation of molecular design and understanding of binding modes. |

Synergistic Application of Computational and Experimental Approaches

The integration of computational chemistry with experimental synthesis and analysis is a powerful strategy for accelerating research. nih.govnih.gov Theoretical calculations can guide experimental design, rationalize observed outcomes, and predict the properties of novel molecules before they are synthesized.

Emerging opportunities in this area include:

Reaction Mechanism Studies: Computational methods, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms, identify transition states, and predict the regioselectivity of reactions, thereby guiding the optimization of synthetic protocols.

Prediction of Properties: A wide range of molecular properties, including spectroscopic data (NMR chemical shifts), electronic properties (HOMO-LUMO gap), and physicochemical properties (density, viscosity), can be predicted. nih.govresearchgate.netmdpi.com These predictions can be correlated with experimental data to build robust structure-property relationships. nih.gov

In Silico Screening: Computational tools can be used to perform virtual screening of potential derivatives for desired biological activities or material properties, helping to prioritize synthetic targets. nih.gov For example, molecular docking studies can predict the binding affinity of imidazole derivatives to specific biological targets like enzymes or receptors. nih.govmdpi.com

Design of New Imidazole-Based Scaffolds for Chemical Innovation

The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.gov this compound is an excellent starting point for creating new, structurally diverse scaffolds for drug discovery and materials science.

Future directions include:

Diversity-Oriented Synthesis: Using the aldehyde and amino groups as functional handles, combinatorial libraries of imidazole derivatives can be synthesized. rsc.org For instance, the imidazole-4,5-dicarboxylic acid scaffold, a close relative, is readily derivatized to create libraries of dicarboxamides that can mimic purines and act as potential kinase inhibitors. nih.gov

Bioisosteric Replacement: The imidazole ring can act as a bioisostere for other chemical groups in known active compounds, a strategy used to modulate pharmacokinetic and pharmacodynamic properties.

Hybrid Molecules: The compound can be integrated into hybrid molecules that combine the imidazole core with other pharmacophores, such as triazoles or sulfonamides, to create agents with novel or dual modes of action. nih.govnih.gov The goal is to develop compounds with enhanced potency and selectivity against various therapeutic targets, including cancer and infectious diseases. ijpsjournal.com

Q & A

What are the standard synthetic routes for 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde, and what key reaction conditions must be controlled?

Basic Research Question

The synthesis of this compound typically involves cyclization strategies or functional group transformations on preformed imidazole cores. A common approach is the condensation of amidine precursors with carbonyl-containing reagents under controlled pH and temperature conditions. For example, cyclization of amido-nitriles using transition-metal-free base-promoted conditions (e.g., NaOH or KOH in ethanol/water mixtures) can yield imidazole derivatives . Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.

- pH : Adjust to mildly acidic (pH 5–6) to stabilize intermediates and prevent decomposition.

- Catalysts : Nickel or palladium catalysts may enhance regioselectivity in cyclization steps .

Purification often involves recrystallization from ethanol/water or column chromatography using silica gel with ethyl acetate/hexane gradients.

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

Routine characterization requires multi-technique validation:

- NMR Spectroscopy : H and C NMR identify substituent positions on the imidazole ring. For example, the aldehyde proton typically resonates at δ 9.5–10.5 ppm, while methyl groups appear as singlets near δ 2.1–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical m/z for CHNO: 139.075). Fragmentation patterns help verify the aldehyde and amino groups .

- Infrared (IR) Spectroscopy : Stretching bands at ~1680 cm (C=O) and ~3300 cm (N-H) confirm functional groups .

- X-ray Crystallography : Resolves ambiguities in regiochemistry; SHELX programs refine crystal structures using high-resolution data .